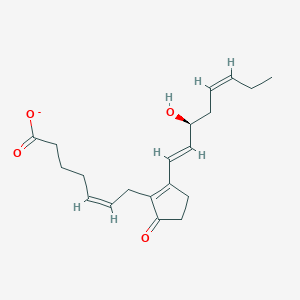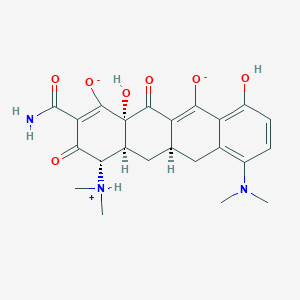
2-Butyl-1H-benzimidazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves condensation reactions, where o-phenylenediamine is reacted with carboxylic acids or their derivatives. A specific example includes the synthesis of methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate through the condensation of methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde, showcasing the diversity in substituents that can be introduced into the benzimidazole core (Arslan et al., 2004).
Molecular Structure Analysis
Detailed structural analyses of benzimidazole derivatives are often performed using spectroscopic methods and Density Functional Theory (DFT) calculations. For instance, N-Butyl-1H-benzimidazole was investigated experimentally and theoretically, revealing insights into its conjugation and structural organization, which are not significantly affected by the butyl substituent at the N position. DFT calculations at the B3LYP/6-311++G(d,p) level provided a good concurrence with experimental data, affirming the structure's stability and electronic properties (Kazachenko et al., 2022).
Chemical Reactions and Properties
Benzimidazole compounds engage in a variety of chemical reactions, reflecting their chemical properties. Synthesis and antioxidant properties of benzimidazole derivatives with isobornylphenol fragments demonstrated their capability to protect biomolecules and cells under conditions of acute oxidative stress, highlighting the antioxidant potential of substituted benzimidazoles (Dvornikova et al., 2019).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as fluorescence and absorption, are significantly influenced by their molecular structure. For example, the study on 5-butyl-3,9-difluoro-5H-benzimidazo[1,2-a]benzimidazole provided insights into its optical properties, showing UV light absorption and fluorescence emission, which are key for applications in dye and optical materials (Bai et al., 2018).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as reactivity and bonding, can be intricately studied through experimental and theoretical methods. A comprehensive study on N-Butyl-1H-benzimidazole used AIM, RDG, ELF, and LOL topological methods to analyze non-covalent interactions, further characterized by DFT calculations that included molecular electrostatic potential (MEP), Fukui functions, and natural bond orbital (NBO) analysis. These studies illuminate the electronic structure and reactive sites of benzimidazole derivatives, facilitating their application in various chemical contexts (Kazachenko et al., 2022).
Aplicaciones Científicas De Investigación
Chemical Structure and Conformation A comprehensive study on N-Butyl-1H-benzimidazole emphasized its significance in organic and medicinal chemistry, particularly noting its biological activity in antiviral, antimicrobial, and antitumor applications. The research delved into the compound's molecular structure, revealing that the butyl substituent in the N position doesn't significantly alter the conjugation and structural organization of benzimidazole. Advanced techniques like DFT/B3LYP method and various topological methods like AIM, RDG, ELF, and LOL were employed to analyze non-covalent interactions and to confirm the presence of bonding and non-bonding electrons in the molecule. This detailed study contributes to understanding the molecular behavior and potential applications of N-Butyl-1H-benzimidazole in drug design and other fields of chemistry (Kazachenko et al., 2022).
Antimicrobial Applications Research highlighted the synthesis of N-alkylated benzimidazole derivatives through aza-Michael addition reactions. The method demonstrated advantages such as convenient manipulation, atom-economy, and environmental friendliness. Among the synthesized compounds, butyl 3-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)propanoate exhibited significant inhibitory activity against Bacillus subtilis and Bacillus proteus, indicating its potential as a bioactive compound based on the benzimidazole scaffold (Wen et al., 2016).
Corrosion Inhibition The derivative 1-butyl-3-methyl-1H-benzimidazolium iodide was tested as an inhibitor for mild steel in sulfuric acid solution. The research showed that this benzimidazole derivative is an effective mixed-type corrosion inhibitor. Its adsorption on the mild steel surface adheres to the Langmuir adsorption isotherm, providing insights into the thermodynamic and kinetic parameters of the adsorption process. Moreover, the study incorporated theoretical calculations to further understand the inhibition mechanism, establishing its significance in corrosion prevention (Zheng et al., 2014).
Antioxidant Properties Benzimidazole derivatives have been explored for their antioxidant properties. One study synthesized a series of new 2-substituted-1H-benzimidazoles and evaluated their antioxidant properties in vitro, revealing the structural features responsible for high antioxidant activity. This research underscores the potential of benzimidazole derivatives in protecting biomolecules and cells under conditions of acute oxidative stress (Dvornikova et al., 2019).
Mecanismo De Acción
Target of Action
2-Butyl-1H-benzimidazole, like other benzimidazole derivatives, has been found to exhibit a broad spectrum of biological activitiesBenzimidazoles have been reported to interact with a variety of therapeutic targets due to their structural features and electron-rich environment . For instance, some benzimidazole derivatives have shown antitumor activity against HeLa cancer cell line .
Mode of Action
Benzimidazole derivatives are known to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their diverse mechanisms of action .
Pharmacokinetics
The benzimidazole core is a key component of many bioactive molecules and is widely used in drug discovery .
Result of Action
Benzimidazole derivatives have been reported to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .
Action Environment
Benzimidazoles have been reported to act as good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Safety and Hazards
Direcciones Futuras
Benzimidazoles have found wide application in organic and medicinal chemistry . The synthesis of benzimidazole derivatives has attracted much attention from chemists, and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . This suggests that there is ongoing interest and potential for future research in this area.
Propiedades
IUPAC Name |
2-butyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITWHALOZBMLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207230 | |
| Record name | Benzimidazole, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Butyl-1H-benzimidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837372 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5851-44-5 | |
| Record name | 2-Butyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5851-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 2-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZIMIDAZOLE, 2-BUTYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9047MOT1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Butyl-1H-benzimidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 - 154 °C | |
| Record name | 2-Butyl-1H-benzimidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding 2-Butyl-1H-benzimidazole in the plasma of AITL patients?
A: The presence of this compound in the plasma of AITL patients, along with other altered metabolites, suggests a potential disruption in metabolic pathways associated with the disease. While this study does not confirm a causative relationship, it identifies this compound as a potential biomarker for AITL . Further research is needed to understand the specific role of this compound in AITL development, progression, or as a potential therapeutic target.
Q2: What further research is needed to understand the role of this compound in AITL?
A2: Future studies should focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)





![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)
![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)



![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)
![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)
